molecular formula C9H8FN3O B2762240 N-(5-fluoro-1H-indazol-3-yl)acetamide CAS No. 1787840-50-9

N-(5-fluoro-1H-indazol-3-yl)acetamide

Cat. No.: B2762240
CAS No.: 1787840-50-9
M. Wt: 193.181
InChI Key: FDLVUNKKKOMRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-1H-indazol-3-yl)acetamide is a fluorinated indazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The indazole core is a privileged scaffold in drug discovery, known for its diverse biological activities and structural versatility in interacting with biological macromolecules . Incorporating a fluorine atom at the 5-position of the indazole ring is a common strategy to enhance metabolic stability, influence electronic properties, and improve binding affinity to target proteins, making this compound a valuable intermediate or scaffold for further derivatization . This compound is primarily for research use in the development of novel therapeutic agents. Indazole derivatives are extensively investigated for their potential against a wide array of diseases, including cancer, neurological disorders, and infectious diseases . Recent studies on similar indazole-based structures have demonstrated potent activity in anticancer assays against various human cancer cell lines . Furthermore, indazole and acetamide functionalities are frequently found in compounds designed as kinase inhibitors, which are crucial targets in oncology and other hyperproliferative disorders . Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a building block in the synthesis of more complex molecules for biological screening. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-(5-fluoro-1H-indazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c1-5(14)11-9-7-4-6(10)2-3-8(7)12-13-9/h2-4H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLVUNKKKOMRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-1H-indazol-3-yl)acetamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Acetamide Group Addition: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-1H-indazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

N-(5-fluoro-1H-indazol-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-1H-indazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between N-(5-fluoro-1H-indazol-3-yl)acetamide and its analogs:

Table 1: Structural and Functional Comparison of Selected Indazole/Indole Acetamides

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Synthesis Highlights
This compound Indazole C5-F, N3-acetamide C₉H₈FN₃O 193.18 Not explicitly reported Likely via deprotection of trityl intermediates (analogous to 6b)
6b () Indazole C5-(2-Fluorophenylamino), N3-(4-ethoxyphenyl)acetamide C₂₃H₂₀FN₅O₂ 433.44 Anti-proliferative Trityl protection, Pd-catalyzed coupling, deprotection
N-[2-(5-Fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide () Indole C5-F, C2-phenyl, ethyl-acetamide C₁₈H₁₇FN₂O 308.34 Not reported Substituted indole alkylation and acetylation
Compound 193 () Indazole Complex substituents (chloro, methylsulfonamido, difluorophenyl) N/A N/A Not reported Multi-step coupling, atropisomer formation

Key Comparative Insights:

Structural Complexity and Activity: 6b () exhibits enhanced anti-proliferative activity compared to simpler analogs due to its 4-ethoxyphenylacetamide and 2-fluorophenylamino substituents, which increase lipophilicity and target affinity . Fluorine Positioning: Fluorine at C5 in the target compound may confer metabolic stability similar to 6b, whereas fluorine at C2 in ’s indole derivative alters electronic effects on the indole π-system .

Synthetic Strategies: The target compound’s synthesis likely mirrors 6b’s deprotection step (trityl removal with TFA), but omits coupling reactions for aryl amino groups . Compound 193 () involves advanced functionalization (e.g., morpholine-carbonyl groups), requiring multi-step catalysis and purification, unlike the simpler acetylation in the target compound .

Pharmacokinetic Considerations: Bulky substituents (e.g., trityl in intermediates, ethoxyphenyl in 6b) improve reaction yields but may hinder bioavailability until deprotected . The target compound’s lack of such groups suggests faster absorption but shorter half-life.

Q & A

Q. What analytical methods detect trace impurities in the final compound?

  • HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) .
  • NMR Spiking : Add authentic standards to identify impurity peaks .

Q. Q. How to design SAR studies for This compound derivatives?

  • Core Modifications : Introduce substituents at the indazole C5 or acetamide N-position .
  • Bioisosteres : Replace fluorine with other halogens or methyl groups to assess electronic effects .

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